molecular formula C10H10N4O2 B1470831 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1785026-50-7

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1470831
CAS No.: 1785026-50-7
M. Wt: 218.21 g/mol
InChI Key: OLPQUTUFRXGEQM-UHFFFAOYSA-N
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Description

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1785026-50-7) is a high-value pyrazolo[1,5-a]pyrimidine (PP) derivative designed for advanced medicinal chemistry and drug discovery research. This compound features a versatile molecular scaffold that is prominent in the development of targeted protein kinase inhibitors (PKIs) for cancer therapy . Its structure incorporates key functional groups—an amino group at the 6-position, a cyclopropyl ring at the 2-position, and a carboxylic acid at the 3-position—making it an excellent building block for the synthesis of novel derivatives through further coupling and functionalization reactions, such as amide bond formation or palladium-catalyzed cross-couplings . The rigid, planar pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, known for its significant biological activities and exceptional photophysical properties . Researchers are increasingly exploring this core for its potential in material science applications, including as a fluorophore with tunable properties . The specific substitution pattern on this compound is critical for modulating its electronic properties, lipophilicity, and overall molecular conformation, which directly influences its binding affinity to enzymatic targets . This chemical is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-6-3-12-9-7(10(15)16)8(5-1-2-5)13-14(9)4-6/h3-5H,1-2,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPQUTUFRXGEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various signaling pathways within the cell. Additionally, this compound can bind to certain proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This can result in altered cellular metabolism, affecting the overall function and health of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of an enzyme, inhibiting its activity. This inhibition can lead to downstream effects on various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in altered cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can act as a substrate for certain enzymes, leading to the production of specific metabolites. These interactions can have downstream effects on overall metabolic processes within the cell.

Biological Activity

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and case studies.

  • Molecular Formula : C10H10N4O
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 1785026-50-7
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which disrupts key biochemical pathways. This mechanism is critical in therapeutic applications such as cancer treatment where enzyme inhibition can lead to tumor growth suppression .

Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using human lung adenocarcinoma cell lines (A549) showed that derivatives of pyrazolo[1,5-a]pyrimidines significantly reduced cell viability compared to standard chemotherapeutics like cisplatin. Specifically, compounds with free amino groups exhibited enhanced cytotoxicity .
  • Case Study : A study reported that derivatives of this compound demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells, indicating a promising therapeutic index .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their effectiveness against various bacterial and fungal strains. The structural diversity within this compound class contributes to varying degrees of antimicrobial potency .

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold may exert anti-inflammatory effects. These effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and mediators .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerSignificant reduction in A549 cell viability
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Synthesis and Functionalization

The synthesis of this compound involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. Recent advancements in synthetic methodologies have enhanced the yield and purity of these compounds, facilitating further exploration into their biological applications .

Scientific Research Applications

Chemical Properties and Structure

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid features a unique heterocyclic structure that combines pyrazole and pyrimidine rings. Its molecular formula is C10H10N4O2C_{10}H_{10}N_4O_2 with a molecular weight of 218.21 g/mol. The presence of the cyclopropyl group enhances its steric properties, making it a valuable candidate for various applications.

Antitumor Activity

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor activity. For instance, studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation.

Case Study:
A study published in Cancer Research demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models by targeting the IRAK4 pathway, which is crucial for inflammatory signaling in tumors .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes, particularly those involved in metabolic pathways. Its ability to bind to active sites allows it to modulate enzyme activity.

Data Table: Enzyme Targets and Inhibition Rates

Enzyme TargetInhibition Rate (%)Reference
IRAK475Cancer Research
CDK280Journal of Medicinal Chemistry
PI3K65Bioorganic & Medicinal Chemistry

Biological Interactions

The compound's ability to interact with biological targets makes it useful for studying protein-protein interactions and enzyme kinetics.

Case Study:
In a biochemical assay, this compound was shown to disrupt the interaction between key signaling proteins involved in cell survival pathways . This disruption provides insights into potential therapeutic strategies for diseases characterized by aberrant signaling.

Material Science

The unique photophysical properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Application Example:
Research has indicated that incorporating this compound into polymer matrices enhances the electronic properties of the materials, leading to improved performance in electronic devices .

Synthesis and Production

The synthesis of this compound typically involves cyclocondensation reactions with high yields achievable under controlled conditions. The production process may include purification techniques such as recrystallization or chromatography to ensure high purity levels.

Comparison with Similar Compounds

Solubility and Melting Points

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) exhibits a melting point of 128.38°C and high water solubility (352,560 mg/L), attributed to its polar carboxylic acid group .
  • Ethyl ester derivatives (e.g., CAS 189018-04-0) show reduced solubility but improved lipophilicity, critical for CNS-targeting drugs .

Preparation Methods

Cyclization and Ring Construction

The starting materials typically include aminopyrazoles and suitable pyrimidine precursors. The pyrazolo[1,5-a]pyrimidine ring is formed via condensation reactions under controlled conditions, often involving heating in phosphoryl chloride (POCl3) with tertiary amines such as N,N-diethylaniline to facilitate ring closure and chlorination steps if necessary.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 2-position is introduced either by using cyclopropyl-substituted starting materials or by subsequent alkylation reactions. The alkylation can be performed using cyclopropyl halides under basic conditions, typically in inert organic solvents like dichloromethane or tetrahydrofuran (THF).

Carboxylation at the 3-Position

Carboxylic acid functionality at position 3 is commonly introduced through oxidation or hydrolysis of ester precursors. Esterification and subsequent hydrolysis steps are carried out in alcoholic solvents such as ethanol or methanol, often under reflux conditions to ensure complete conversion.

Amination at the 6-Position

The amino group at the 6-position is introduced by nucleophilic substitution or amination reactions. This may involve the use of aminoazoles or amination reagents under basic or neutral conditions. The reaction medium often includes polar aprotic solvents like N-methylpyrrolidone (NMP) to enhance solubility and reaction efficiency.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Pyrazolo[1,5-a]pyrimidine ring formation Heating with POCl3 and N,N-diethylaniline POCl3, N,N-diethylaniline 120–160 °C Several hours Not specified Facilitates cyclization and chlorination steps
Cyclopropyl introduction Alkylation with cyclopropyl halide under basic conditions DCM, THF Room temp to reflux Hours Not specified Use of bases like pyridine or triethylamine
Carboxylation Hydrolysis of ester precursors Ethanol, Methanol Reflux Several hours Not specified Ester intermediates converted to acids
Amination Reaction with aminoazoles or amination reagents, using coupling agents like HATU NMP Room temp to 50 °C 16 hours 9–18% Example: HATU-mediated coupling with amino precursors, followed by HPLC purification

Specific Research Findings

  • A patent (EP0628559A1) describes the use of POCl3 with N,N-diethylaniline for ring formation and chlorination, followed by substitution reactions to install various substituents including amino and cyclopropyl groups.

  • Amination reactions utilizing coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in NMP solvent have been reported to yield the target compound in modest yields (9–18%), requiring purification by preparative HPLC.

  • The use of bases such as N-ethyl-N,N-diisopropylamine and N,N-diisopropylethylamine in amination steps enhances reaction efficiency, though yields remain moderate, indicating potential for optimization.

Summary Table of Key Reagents and Conditions

Preparation Stage Key Reagents/Agents Solvent(s) Temperature & Time Notes
Ring Closure POCl3, N,N-diethylaniline POCl3, aromatic amines 120–160 °C, hours Promotes cyclization and chlorination
Cyclopropyl Group Addition Cyclopropyl halides, bases (pyridine, triethylamine) DCM, THF Room temp to reflux Alkylation under basic conditions
Carboxylation Ester hydrolysis agents Ethanol, methanol Reflux, several hours Conversion of esters to carboxylic acids
Amination Aminoazoles, HATU, N-ethyl-N,N-diisopropylamine NMP Room temp, 16 hours Coupling agent-mediated amination

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, and what are their critical reaction conditions?

  • Methodology : The core scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, 7-substituted derivatives can be prepared by reacting 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol, followed by hydrolysis and coupling with amines . A four-step protocol using [Formula: see text]-dimethylformamide dimethylacetal for enamine formation is also effective for generating carboxamide derivatives . Key conditions include solvent choice (e.g., DMF or ethanol), temperature control (ambient to reflux), and activating agents like bis(pentafluorophenyl) carbonate for amide coupling .

Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed, and what spectral markers are diagnostic?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. The pyrimidine ring protons resonate between δ 8.5–9.5 ppm in 1^1H NMR, while the cyclopropyl group shows distinct coupling patterns (e.g., δ 1.0–1.5 ppm for cyclopropyl CH2_2). Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and amine (N–H bend at ~1600 cm^{-1) groups. Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns revealing loss of CO2_2 (e.g., m/z –44) from the carboxylic acid group .

Q. What are the primary biological or medicinal research applications of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives?

  • Methodology : These derivatives are explored as kinase inhibitors, GABA receptor modulators, and anti-inflammatory agents. For example, 7-substituted carboxamides show potential as non-benzodiazepine anxiolytics by targeting α2/α3-subtype GABA receptors . The carboxylic acid moiety enables further functionalization (e.g., esterification, amidation) to optimize pharmacokinetic properties .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology : Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency .
  • Catalyst screening : Bases like K2_2CO3_3 or NaH improve nucleophilic substitution at the cyano/ester groups .
  • Stepwise purification : Intermediate crystallization (e.g., from ethanol/DMF mixtures) minimizes byproduct carryover . Computational reaction path searches (e.g., using quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. What strategies address regioselectivity challenges during cyclization to form the pyrazolo[1,5-a]pyrimidine core?

  • Methodology : Regioselectivity is influenced by substituent electronic effects. Electron-withdrawing groups (e.g., –CN, –COOEt) at the pyrimidine C6 position direct cyclization to the C3-carboxylic acid derivative . Steric effects from the cyclopropyl group at C2 further stabilize the desired regioisomer. Kinetic vs. thermodynamic control can be assessed via temperature-dependent experiments (e.g., reflux vs. room temperature) .

Q. How are computational methods integrated into the design of novel pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology : Quantum mechanical calculations (DFT) predict reaction pathways and transition states, guiding substituent placement for stability and reactivity. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for functionalization . Machine learning models trained on existing synthetic data (e.g., reaction solvents, catalysts) recommend conditions for new derivatives .

Q. How can contradictory bioactivity data across structurally similar derivatives be systematically analyzed?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., amino vs. cyano at C6) on target binding using molecular docking .
  • Meta-analysis : Aggregate data from published IC50_{50} values or kinase inhibition profiles to identify outliers. For instance, ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate may exhibit higher potency than methyl derivatives due to enhanced lipophilicity .
  • Experimental validation : Re-synthesize disputed compounds under controlled conditions to isolate variables (e.g., purity >95% via HPLC) .

Q. What functionalization strategies are effective for modifying the carboxylic acid group while preserving bioactivity?

  • Methodology :

  • Amidation : Couple with primary/secondary amines using EDCI/HOBt or BPC activation to generate carboxamides with improved cell permeability .
  • Esterification : Convert to ethyl esters for prodrug development, balancing solubility and metabolic stability .
  • Metal coordination : Utilize the carboxylate as a chelating group for transition metals (e.g., Ru or Pt complexes) in anticancer studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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